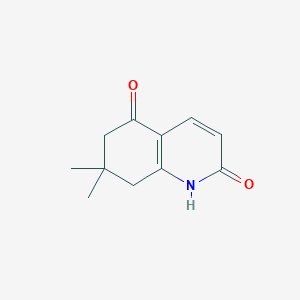

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Description

Properties

IUPAC Name |

7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)5-8-7(9(13)6-11)3-4-10(14)12-8/h3-4H,5-6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJBKGDLBXMVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=O)N2)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542750 | |

| Record name | 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55119-00-1 | |

| Record name | 7,7-Dimethyl-7,8-dihydro-1H,6H-quinoline-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55119-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a preparation method disclosed in a patent involves the use of organic solvents and specific reaction conditions to obtain the desired diketone derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Derivatives and Their Properties

Key Observations:

- Substituent Position : Introduction of aryl groups (e.g., phenyl, chlorophenyl) at position 4 enhances thermal stability and electronic properties, making these derivatives suitable for material science applications .

- Heterocyclic Hybrids: Tetrazoloquinoline hybrids (e.g., compounds 5a–5d) exhibit higher melting points (>290°C) and improved yields (up to 82%), suggesting enhanced crystallinity and synthetic efficiency .

- Halogenation : Bromination at position 3 (e.g., 3-Bromo-7,7-dimethyl derivative) retains the core structure while enabling downstream coupling reactions in drug discovery .

Biological Activity

7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a member of the quinoline family characterized by its unique structure featuring two methyl groups at position 7 and two ketone groups at positions 2 and 5. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

- IUPAC Name : 7,7-dimethyl-6,8-dihydro-1H-quinoline-2,5-dione

- Molecular Formula : C₁₁H₁₃NO₂

- CAS Number : 55119-00-1

- Molecular Weight : 189.23 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several promising effects:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of quinoline compounds can inhibit the proliferation of cancer cells. For instance, a study assessed the cardioprotective effects of synthesized quinoline derivatives using a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes. The results demonstrated that certain derivatives maintained higher cell viability rates, suggesting potential anticancer properties without compromising the chemotherapeutic effects of doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that quinoline derivatives possess broad-spectrum antimicrobial activity against various pathogens. The mechanism involves interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : It may bind to receptors influencing cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound can be performed through several methods:

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Microwave irradiation | BiCl₃, ethanol | 61–71 | 20 min | |

| Cu/zeolite-Y catalysis | Ethanol, reflux | 85–92 | 3–4 h | |

| HCl-mediated cyclization | Ethanol/HCl | 60–75 | 6 h |

How is X-ray crystallography employed to resolve the molecular structure of this compound?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example:

- The title compound’s monoclinic crystal system (space group P21/n) was confirmed with cell parameters a = 11.9005 Å, b = 5.7971 Å, and β = 93.972°. Data-to-parameter ratio = 14.5, ensuring high precision .

- Displacement ellipsoids (30% probability) and hydrogen bonding networks validate stereochemical features .

What strategies optimize catalytic efficiency in synthesizing derivatives?

Level: Advanced

Answer:

Catalyst design and characterization are critical:

- Brønsted vs. Lewis acidity : Cu/zeolite-Y catalysts provide dual acid sites, enhancing cyclization efficiency. Pyridine FT-IR confirms Lewis acidity via 1449 cm⁻¹ bands .

- Dispersion and recyclability : Wet impregnation ensures high Cu(II) dispersion on zeolite-Y, with 5 cycles showing <10% yield drop .

- Solvent effects : Ethanol improves microwave-assisted reaction homogeneity, reducing side products .

How can spectroscopic contradictions in derivative characterization be resolved?

Level: Advanced

Answer:

Contradictions in NMR/IR data arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) in DMSO-d₆ or CDCl₃ .

- DFT calculations : Validate experimental IR bands (e.g., 1676 cm⁻¹ for C=O stretches) against theoretical spectra .

- Cross-validation : Combine GC-MS, ¹³C NMR DEPT, and HRMS to confirm molecular formulas .

What methodologies assess the biological potential of derivatives?

Level: Advanced

Answer:

Derivatives are evaluated via:

- In vitro assays : Anti-inflammatory, antimalarial, or acetylcholinesterase inhibition tests using standardized protocols (e.g., IC₅₀ determination) .

- Molecular docking : Targets like 5-HT receptors or HIV protease are modeled using AutoDock Vina, with binding energies < −8 kcal/mol indicating high affinity .

- QSAR models : Correlate substituent effects (e.g., 3-nitrobenzyl groups) with bioactivity .

How are reaction mechanisms validated for microwave-assisted syntheses?

Level: Advanced

Answer:

Mechanistic studies employ:

- Kinetic profiling : Reaction progress under varying microwave power (100–300 W) identifies rate-limiting steps .

- Isotopic labeling : ¹⁸O-tracing in diketone intermediates confirms cycloaddition pathways .

- In situ FT-IR : Monitors intermediate formation (e.g., enolates at 1609 cm⁻¹) in real-time .

What computational tools predict electronic properties relevant to material science?

Level: Advanced

Answer:

- DFT (B3LYP/6-311G )**: Calculates HOMO-LUMO gaps (e.g., 3.2 eV) to assess charge-transfer potential .

- Molecular electrostatic potential (MEP) maps : Identify electrophilic regions (e.g., carbonyl groups) for doping studies .

- TD-DFT : Simulates UV-Vis spectra (λmax = 320–350 nm) for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.